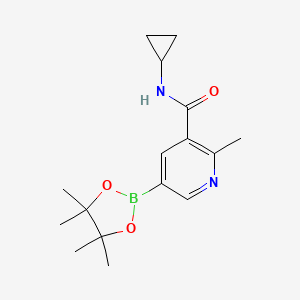
N-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide: is an organic compound that features a cyclopropyl group, a methyl group, and a boronic ester group attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide typically involves multiple steps. One common method includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of nucleophilic substitution reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions.
Attachment of the Boronic Ester Group: The boronic ester group is attached using Suzuki-Miyaura coupling reactions, which involve the reaction of a halogenated nicotinamide with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the nicotinamide core, converting it to the corresponding amine.
Substitution: The boronic ester group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Amines.
Substitution: Various substituted nicotinamides with new carbon-carbon bonds.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Enzyme Inhibition: The boronic ester group can act as an enzyme inhibitor, particularly for proteases.
Fluorescent Probes: The compound can be used to develop fluorescent probes for detecting specific biomolecules.
Medicine:
Drug Development: It is explored as a potential drug candidate for various therapeutic applications, including anticancer and antimicrobial agents.
Industry:
Materials Science: The compound is used in the development of new materials with specific properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition. The cyclopropyl group can enhance the binding affinity to certain targets by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
- 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness: N-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is unique due to its combination of a nicotinamide core with a boronic ester group and a cyclopropyl group. This combination provides a unique set of chemical properties, making it versatile for various applications in synthesis, biology, and materials science.
Properties
Molecular Formula |
C16H23BN2O3 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N-cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H23BN2O3/c1-10-13(14(20)19-12-6-7-12)8-11(9-18-10)17-21-15(2,3)16(4,5)22-17/h8-9,12H,6-7H2,1-5H3,(H,19,20) |
InChI Key |
DMONZULTESRCDL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


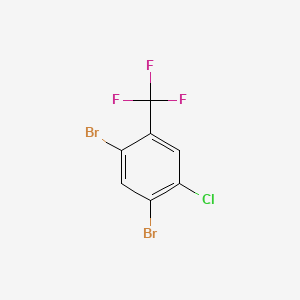
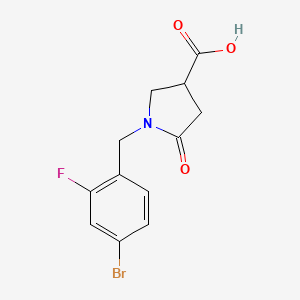
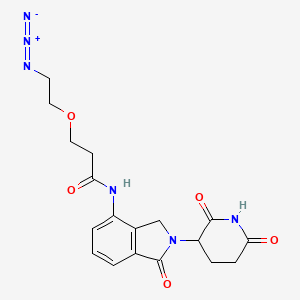
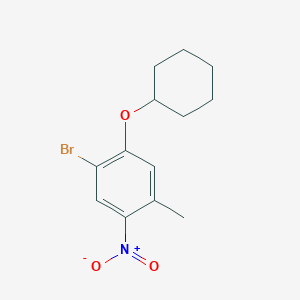
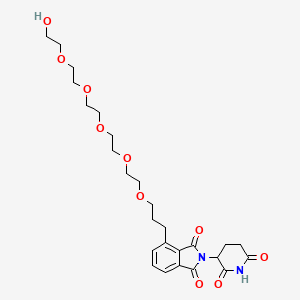
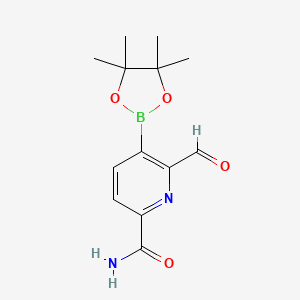

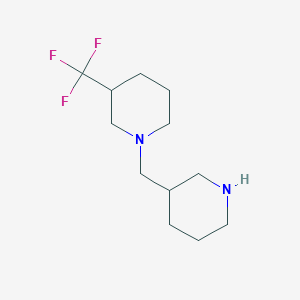
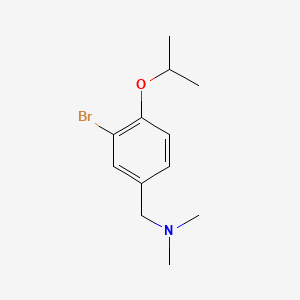
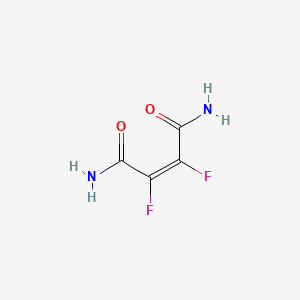
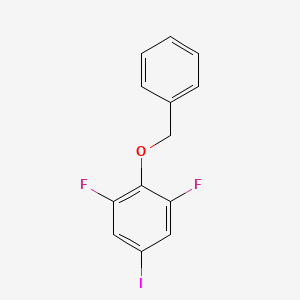
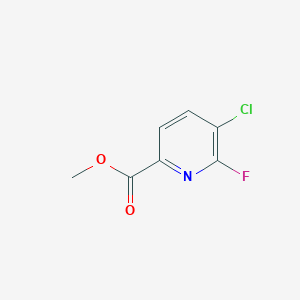
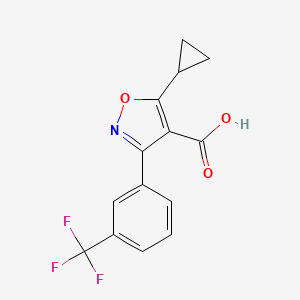
![3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768565.png)
